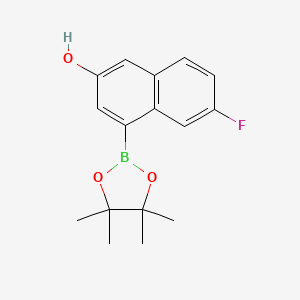

(2E)-2,4-Dimethylpent-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2,4-Dimethylpent-2-ensäure ist eine ungesättigte Carbonsäure mit der Summenformel C7H12O2. Diese Verbindung zeichnet sich durch eine Doppelbindung zwischen dem zweiten und dritten Kohlenstoffatom aus, wobei die E-Konfiguration angibt, dass sich die Substituenten auf beiden Seiten der Doppelbindung auf gegenüberliegenden Seiten befinden. Die Verbindung ist bekannt für ihre Anwendungen in der organischen Synthese und ihren potenziellen Einsatz in verschiedenen industriellen Prozessen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-2,4-Dimethylpent-2-ensäure kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Aldol-Kondensation von Aceton mit Isobutyraldehyd, gefolgt von einer Dehydratisierung zur Bildung des gewünschten Produkts. Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid oder Kaliumhydroxid und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung der E-Konfiguration sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von (2E)-2,4-Dimethylpent-2-ensäure die Verwendung von kontinuierlichen Fließreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu steigern. Katalysatoren wie Zeolithe oder Metalloxide können eingesetzt werden, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern. Das Produkt wird dann durch Destillation oder Kristallisationstechniken gereinigt, um eine hochreine Verbindung zu erhalten, die für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen

(2E)-2,4-Dimethylpent-2-ensäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Reduktion der Doppelbindung kann unter Verwendung von Hydrierungskatalysatoren wie Palladium auf Kohlenstoff erfolgen, was zur Bildung von gesättigten Carbonsäuren führt.

Substitution: Die Carboxylgruppe kann nukleophile Substitutionsreaktionen eingehen, um Ester, Amide oder andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas (H2)

Substitution: Alkohole (zur Veresterung), Amine (zur Amidierung)

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Aldehyde

Reduktion: Gesättigte Carbonsäuren

Substitution: Ester, Amide

Wissenschaftliche Forschungsanwendungen

(2E)-2,4-Dimethylpent-2-ensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelentwicklung.

Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von (2E)-2,4-Dimethylpent-2-ensäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Substrat für Enzyme dienen, die an Oxidations-Reduktionsreaktionen beteiligt sind, was zur Bildung reaktiver Zwischenprodukte führt. Diese Zwischenprodukte können an verschiedenen biochemischen Prozessen beteiligt sein und so Zellfunktionen und Stoffwechselwege beeinflussen.

Wirkmechanismus

The mechanism of action of (2E)-2,4-Dimethylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical processes, influencing cellular functions and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(E)-Pent-2-ensäure: Ähnliche Struktur, aber ohne die zusätzlichen Methylgruppen an den Positionen 2 und 4.

2-Methyl-2-butensäure: Enthält eine ähnliche Doppelbindung, jedoch mit unterschiedlichen Substituentenpositionen.

3-Methyl-2-butensäure: Eine weitere ungesättigte Carbonsäure mit einer anderen Anordnung von Methylgruppen.

Einzigartigkeit

(2E)-2,4-Dimethylpent-2-ensäure ist aufgrund seiner spezifischen Anordnung von Methylgruppen und der E-Konfiguration der Doppelbindung einzigartig. Diese strukturelle Einzigartigkeit verleiht ihr besondere chemische Eigenschaften und Reaktivität, was sie für bestimmte synthetische Anwendungen und Forschungsstudien wertvoll macht.

Eigenschaften

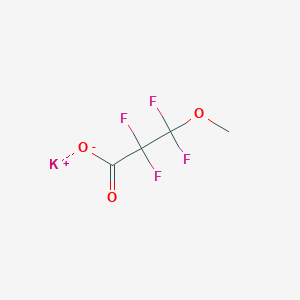

CAS-Nummer |

3876-52-6 |

|---|---|

Molekularformel |

C7H12O2 |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

(E)-2,4-dimethylpent-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |

InChI-Schlüssel |

DMHLGGQHOSTMJG-GQCTYLIASA-N |

Isomerische SMILES |

CC(C)/C=C(\C)/C(=O)O |

Kanonische SMILES |

CC(C)C=C(C)C(=O)O |

Siedepunkt |

133.00 to 134.00 °C. @ 15.00 mm Hg |

Löslichkeit |

very slightly |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)

![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)